1-(Dimethylamino)hex-5-YN-3-OL
Description
Structure
3D Structure
Properties
CAS No. |
62101-15-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(dimethylamino)hex-5-yn-3-ol |
InChI |
InChI=1S/C8H15NO/c1-4-5-8(10)6-7-9(2)3/h1,8,10H,5-7H2,2-3H3 |
InChI Key |
FTGBFOQEFBPDNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(CC#C)O |
Origin of Product |
United States |
Elucidating Reaction Pathways and Mechanistic Insights Governing 1 Dimethylamino Hex 5 Yn 3 Ol Transformations
Computational Investigations of Catalytic Cycles and Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex mechanisms of organic reactions. For transformations involving amino alcohols and alkynes, DFT studies provide invaluable insights into bond formation and cleavage, the energetics of catalytic cycles, and the origins of selectivity.
DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving the formation of propargylamines, a structural motif present in 1-(dimethylamino)hex-5-yn-3-ol. A common synthetic route is the A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an alkyne, and an amine.
Theoretical studies on analogous A³ coupling reactions catalyzed by transition metals like copper or silver reveal a stepwise mechanism. The catalytic cycle typically initiates with the coordination of the metal catalyst to the terminal alkyne, facilitating the activation of the C-H bond and formation of a metal-acetylide intermediate. Concurrently, the amine and aldehyde undergo condensation to form an iminium ion. The key bond-forming step involves the nucleophilic attack of the metal acetylide on the electrophilic carbon of the iminium ion. mdpi.com
DFT calculations provide detailed information on the geometries of transition states and intermediates, as well as the associated activation energies. For example, in a study of an N-heterocyclic carbene silver-catalyzed A³ coupling, the energy barrier for the crucial C-C bond formation was calculated, providing a quantitative measure of the reaction's feasibility. mdpi.com
Table 1: Representative DFT-Calculated Activation Energies for Key Steps in an A³ Coupling Reaction
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Amine-Aldehyde Condensation (Path one) | N-heterocyclic carbene silver | Lower reaction barrier |
| Amine-Aldehyde Condensation (Path two) | N-heterocyclic carbene silver | Higher reaction barrier |
| C-C Bond Formation (Imine + Silver Phenylacetylide) | N-heterocyclic carbene silver | Not explicitly stated, but part of an overall exothermic reaction |
Note: This data is from a study on the three-component coupling of aldehydes, alkynes, and amines catalyzed by N-heterocyclic carbene silver and serves as a representative example of the types of energetic insights gained from DFT studies. mdpi.com
Furthermore, DFT studies can elucidate the nature of bond breaking and formation through analysis of bond lengths and orders at various stages of the reaction. For instance, the elongation of the acetylenic C-H bond upon coordination to the metal catalyst and the subsequent formation of the new C-C bond can be computationally visualized and quantified.
Regioselectivity and stereoselectivity are critical aspects of the synthesis of complex molecules like this compound. DFT calculations have been successfully employed to rationalize and predict the outcomes of such selective reactions.
In the context of intramolecular cyclization of aminoalkynes, a potential transformation for this compound, DFT can be used to determine the preferred ring size and substitution pattern. By comparing the activation energies for different possible cyclization pathways, the most likely product can be predicted. For instance, in Rh(III)-catalyzed cyclization reactions of N-arylnitrones with asymmetric alkynes, DFT studies have shown that the regioselectivity is controlled by electronic effects during the alkyne insertion step, rather than steric hindrance. nih.gov
Stereoselectivity, particularly enantioselectivity in asymmetric catalysis, is another area where computational studies provide profound insights. In the copper-catalyzed enantioselective addition of alkynes to enamines to produce chiral propargylamines, DFT can be used to model the interaction between the chiral ligand, the copper catalyst, and the substrates. organic-chemistry.org These models can reveal the subtle non-covalent interactions that stabilize the transition state leading to one enantiomer over the other. The diastereoselectivity in such reactions is often controlled by the steric hindrance in the transition state of the key bond-forming step, which can be accurately modeled using DFT. nih.gov
Experimental Mechanistic Probes and Kinetic Analysis
While computational studies provide a theoretical framework, experimental investigations are essential for validating proposed mechanisms and understanding the kinetics of a reaction. For transformations involving amino alcohols and alkynes, a variety of experimental techniques are employed.
Kinetic studies, which measure the rate of a reaction under different conditions (e.g., varying concentrations of reactants and catalysts), can provide crucial information about the rate-determining step of the catalytic cycle. For instance, in copper-catalyzed A³ coupling reactions, kinetic analysis can help to determine the order of the reaction with respect to each component, shedding light on the composition of the catalytically active species.
Table 2: Representative Kinetic Data for a Copper-Catalyzed A³ Coupling Reaction
| Reactant/Catalyst | Reaction Order | Implication |
| Aldehyde | Varies | Can be involved in pre-equilibrium or the rate-determining step |
| Amine | Varies | Can be involved in iminium formation or as a ligand |
| Alkyne | Varies | Often involved in the rate-determining C-C bond formation |
| Copper Catalyst | Typically First Order | Indicates a single catalyst molecule is involved in the rate-determining step |
Note: This table presents generalized findings from various kinetic studies on A³ coupling reactions and is intended to be illustrative. The specific reaction orders can vary depending on the substrates and reaction conditions.
Isotope labeling studies are another powerful tool for probing reaction mechanisms. By selectively replacing an atom with its isotope (e.g., hydrogen with deuterium), the fate of that atom throughout the reaction can be traced. This can provide definitive evidence for proposed bond formations and cleavages.
Furthermore, the isolation and characterization of reaction intermediates can provide direct evidence for a proposed catalytic cycle. While often challenging due to their transient nature, techniques such as in situ spectroscopy (e.g., NMR, IR) can sometimes be used to observe these species under reaction conditions. In some cases, stable analogues of proposed intermediates can be synthesized and their reactivity studied to support the proposed mechanism. organic-chemistry.org
Understanding Factors Influencing Divergent Catalytic Reaction Pathways
A fascinating aspect of catalysis is the ability to steer a reaction towards different products by subtly changing the reaction conditions or the catalyst system. For aminoalkynes like this compound, a number of divergent pathways are possible, including cyclization, isomerization, and addition reactions.
The choice of catalyst is a primary factor in controlling the reaction pathway. For example, a palladium catalyst might favor the cyclization of a propargylamine (B41283) to form a quinoline (B57606) derivative, while a simple base might promote its isomerization to a 1-azadiene. nih.gov The ligand environment around the metal center plays a crucial role in determining its catalytic activity and selectivity. Different ligands can influence the steric and electronic properties of the catalyst, thereby favoring one reaction pathway over another.
Reaction conditions such as solvent, temperature, and the presence of additives can also have a profound impact on the reaction outcome. In some cases, a switch in solvent can completely alter the chemoselectivity of a reaction. The concentration of reactants can also influence the pathway, with high concentrations of one reactant potentially favoring a particular side reaction.
Computational studies can be particularly insightful in understanding these divergent pathways. By calculating the energy profiles for competing reaction channels under different catalytic conditions, it is possible to predict which product will be favored. These studies can reveal subtle electronic or steric effects that are responsible for the observed selectivity. For instance, in the functionalization of alkynes, the nature of the nucleophile can lead to different types of difunctionalized products under photoredox catalysis. nih.gov
Synthetic Transformations and Advanced Chemical Reactivity of 1 Dimethylamino Hex 5 Yn 3 Ol
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne group in 1-(dimethylamino)hex-5-yn-3-ol is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Transition-metal catalysis plays a pivotal role in activating this functionality for diverse transformations.
Transition-Metal-Catalyzed Alkyne Activation and Functionalization
Transition metals are widely employed to activate the C≡C triple bond of terminal alkynes, making them susceptible to nucleophilic attack or enabling their participation in various coupling and cyclization reactions.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. nih.govnih.govrsc.org In the context of this compound, intramolecular hydroamination can lead to the formation of cyclic amines, which are prevalent scaffolds in pharmaceuticals and natural products. This transformation can be catalyzed by a range of transition metals, including late transition metals. nih.gov The reaction typically proceeds via activation of the alkyne by the metal center, followed by nucleophilic attack of the amine. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. acs.org
While specific studies on the intramolecular hydroamination of this compound are not extensively detailed in the provided search results, the general principles of transition-metal-catalyzed hydroamination of aminoalkynes suggest that cyclization could lead to piperidine (B6355638) or pyrrolidine (B122466) derivatives, depending on the regioselectivity of the amine attack.
Table 1: Potential Products from Intramolecular Hydroamination of this compound
| Product Name | Ring Size | Regioselectivity |
| 1-(2-(1-hydroxypropyl)piperidin-1-yl)ethan-1-one | 6-membered | Markovnikov |
| 1-(2-(hydroxymethyl)-1-methylpyrrolidin-1-yl)ethan-1-one | 5-membered | anti-Markovnikov |
Note: The product names are hypothetical and based on general hydroamination principles.
Oxidative carbonylation introduces a carbonyl group into a molecule using carbon monoxide and an oxidant. For terminal alkynes like this compound, this reaction can lead to the synthesis of α,β-unsaturated carboxylic acid derivatives. This transformation is often catalyzed by palladium complexes. The general mechanism involves the formation of a palladium-acetylide species, followed by CO insertion and subsequent reductive elimination.
While direct examples involving this compound are scarce in the provided results, the broader literature on oxidative carbonylation of alkynes suggests that this compound could be converted to various functionalized products. Carbo-functionalization, a related process, involves the simultaneous formation of a carbon-carbon and a carbon-heteroatom or carbon-hydrogen bond across the alkyne.
The terminal alkyne of this compound is an excellent participant in tandem reactions and cycloadditions, allowing for the rapid construction of complex molecular architectures. For instance, in a tandem sequence, an initial metal-catalyzed reaction at the alkyne could be followed by an intramolecular cyclization involving the alcohol or amine functionality.
Cycloaddition reactions, such as the [3+2] cycloaddition with azides (Click chemistry), would lead to the formation of triazoles. This reaction is known for its high efficiency and functional group tolerance. The resulting triazole-containing amino alcohol could exhibit interesting biological activities.
Chemoselective and Regioselective Alkynylation Reactions
The terminal alkyne of this compound can be deprotonated to form a nucleophilic acetylide, which can then participate in various alkynylation reactions. The presence of the hydroxyl and amino groups requires careful selection of reaction conditions to achieve chemoselectivity. For instance, protection of the alcohol may be necessary to prevent its interference in reactions where the acetylide is intended to react with an electrophile.
Regioselectivity is a key consideration in reactions where the alkyne can react at either the terminal or internal carbon. In the case of this compound, reactions of the terminal alkyne are generally favored due to the accessibility of the terminal proton.
Transformations of the Secondary Alcohol Group
The secondary alcohol in this compound provides another handle for synthetic modifications, including oxidation and esterification.
Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(dimethylamino)hex-5-yn-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other functional groups. chemistrysteps.comwikipedia.orglibretexts.orglibretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often preferred to avoid over-oxidation or side reactions involving the alkyne or amine. chemistrysteps.comlibretexts.org
Esterification of the secondary alcohol can be achieved by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction introduces an ester functionality, which can be used to modify the physical and biological properties of the molecule. The presence of the tertiary amine group could potentially catalyze the esterification reaction. researchgate.net
Table 2: Potential Products from Transformations of the Secondary Alcohol Group
| Reaction Type | Product Name |
| Oxidation | 1-(Dimethylamino)hex-5-yn-3-one |
| Esterification (with Acetic Anhydride) | 1-(Dimethylamino)hex-5-yn-3-yl acetate |
Rearrangement Reactions of Propargylic Alcohols (e.g., Meyer–Schuster Rearrangement)
Propargylic alcohols, such as this compound, are well-known to undergo acid-catalyzed rearrangement reactions to form α,β-unsaturated carbonyl compounds. The most prominent of these is the Meyer–Schuster rearrangement. wikipedia.orgrsc.org This reaction typically proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl, which then tautomerizes to the more stable carbonyl compound. wikipedia.orgresearchgate.net
For this compound, being a secondary alcohol with a terminal alkyne, the Meyer–Schuster rearrangement is expected to yield an α,β-unsaturated aldehyde. The reaction is traditionally carried out with strong protic acids, but modern methodologies often employ Lewis acids or transition-metal catalysts to achieve milder conditions and higher selectivity. wikipedia.orgresearchgate.net These milder catalysts can help to avoid competing side reactions, such as the Rupe rearrangement, which is more common for tertiary propargylic alcohols. wikipedia.org The choice of catalyst can significantly influence reaction efficiency and stereoselectivity, particularly for the geometry of the resulting alkene. wikipedia.orgresearchgate.net
| Catalyst/Reagent | Expected Product | Typical Conditions | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | 6-(Dimethylamino)hex-2-enal | Strong acid, heating in a non-polar solvent | researchgate.net |
| Indium(III) chloride (InCl₃) | 6-(Dimethylamino)hex-2-enal | Microwave irradiation, aqueous media | wikipedia.org |
| Ruthenium (Ru)-based complexes | 6-(Dimethylamino)hex-2-enal | Mild Lewis acidic conditions | wikipedia.org |
| Silver (Ag)-based catalysts | 6-(Dimethylamino)hex-2-enal | Mild conditions, high stereoselectivity | wikipedia.org |
Nucleophilic Substitution Reactions at the Alcohol Center
The hydroxyl group at the C-3 position is a poor leaving group but can be activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a better leaving group, such as a tosylate, mesylate, or halide. Once activated, a variety of nucleophiles can displace the leaving group. These reactions can proceed via Sₙ1 or Sₙ2 mechanisms. Given that C-3 is a secondary carbon, the mechanism can be influenced by the solvent, the nature of the nucleophile, and the leaving group. Sₙ1-type reactions at a propargylic center can be complex and may lead to allenic byproducts through rearrangement. researchgate.net
| Activation Step (Leaving Group Formation) | Nucleophile | Product | Reference |
|---|---|---|---|
| Tosyl chloride (TsCl), pyridine | Sodium azide (B81097) (NaN₃) | 3-Azido-1-(dimethylamino)hex-5-yne | researchgate.net |
| Methanesulfonyl chloride (MsCl), triethylamine | Potassium cyanide (KCN) | 4-(Dimethylamino)-1-cyanohex-2-yne | researchgate.net |
| Phosphorus tribromide (PBr₃) | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methyl-1-(dimethylamino)hex-5-yne | researchgate.net |
Reactivity and Role of the Tertiary Dimethylamine (B145610) Moiety
Directing Group Effects in Stereoselective Reactions
The tertiary dimethylamine group can play a crucial role as a directing group in stereoselective synthesis. nih.gov By coordinating to a metal catalyst, the amine can tether the catalyst in proximity to other reactive sites on the molecule, thereby controlling the regioselectivity and stereoselectivity of the reaction. This chelation effect creates a more rigid transition state, which can lead to high levels of asymmetric induction in reactions like hydrogenation, hydroformylation, or C-H activation. nih.govresearchgate.net For example, in a metal-catalyzed hydroboration of the alkyne, the coordination of the catalyst to the dimethylamino group could favor the addition of boron to a specific carbon of the alkyne and from a particular face of the molecule.
| Reaction Type | Potential Catalyst System | Role of Dimethylamine Group | Potential Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | Chelating ligand, directing H₂ addition | Enantioselective reduction of the alkyne | wikipedia.org |
| Directed C-H Functionalization | Palladium or Rhodium catalyst | Directs catalyst to activate a specific C-H bond | Site-selective alkylation or arylation | nih.gov |
| Stereoselective Cycloaddition | Nickel or Cobalt catalyst | Controls facial selectivity of cycloaddition | Diastereoselective formation of cyclic products | acs.org |
Participation in Intramolecular Cyclization Pathways
The dimethylamino group can function as an internal nucleophile, enabling various intramolecular cyclization reactions. Such pathways are powerful tools for the synthesis of nitrogen-containing heterocyclic compounds. The reaction can be triggered by activating either the alkyne or the alcohol functionality.
Attack on the Alkyne: The nitrogen atom can attack the alkyne, particularly when the alkyne is activated by a transition metal catalyst (e.g., gold, platinum, silver, copper). This can lead to the formation of five- or six-membered rings, depending on whether the cyclization follows a 5-exo-dig or 6-endo-dig pathway.
Attack on the Alcohol Center: If the alcohol at C-3 is converted into a good leaving group, the dimethylamino group can perform an intramolecular Sₙ2 reaction, leading to the formation of a cyclic ammonium (B1175870) salt, such as a substituted azetidinium or pyrrolidinium (B1226570) species.
These cyclization strategies provide efficient routes to valuable heterocyclic scaffolds from a linear precursor. nih.govresearchgate.net
| Activation Method | Cyclization Mode | Resulting Heterocyclic Core | Reference |
|---|---|---|---|
| Au(I) or Pt(II) catalysis (Alkyne activation) | 5-exo-dig | Pyrrolidine derivative | mdpi.com |
| Ag(I) catalysis (Alkyne activation) | 6-endo-dig | Piperidine derivative | researchgate.net |
| Conversion of OH to OTs, then heating | Intramolecular Sₙ2 | Azetidinium or Pyrrolidinium salt | researchgate.net |
Integrated and Concomitant Functional Group Transformations within the Molecular Framework
The true synthetic utility of this compound is realized in transformations that involve the simultaneous or sequential reaction of multiple functional groups. These integrated or tandem reactions can build molecular complexity rapidly and efficiently. researchgate.net For example, a reaction could be initiated at one functional group, which then triggers a subsequent transformation at another site within the same molecule.
One such possibility is a tandem reduction-cyclization sequence. A partial reduction of the alkyne to an alkene, followed by an acid-catalyzed intramolecular cyclization involving the alcohol and the newly formed double bond, could lead to the formation of cyclic ethers. Alternatively, an oxidation of the alcohol to a ketone followed by an intramolecular Michael addition of the amine to the α,β-unsaturated ketone (formed after a Meyer-Schuster-like rearrangement) could yield a substituted piperidinone. The specific outcome of these complex transformations is highly dependent on the reaction conditions and the catalysts employed. researchgate.netrsc.org
| Reaction Concept | Key Steps | Potential Product Class | Reference |
|---|---|---|---|
| Reductive Cyclization | 1. Partial reduction of alkyne to alkene. 2. Intramolecular attack of alcohol on alkene. | Substituted Tetrahydrofurans | researchgate.net |
| Oxidative Rearrangement/Cyclization | 1. Oxidation of alcohol to ketone. 2. Rearrangement to enone. 3. Intramolecular Michael addition of amine. | Substituted Piperidinones | researchgate.net |
| Hydroaminomethylation | 1. Hydroformylation of alkyne. 2. Reductive amination with internal amine. | Cyclic Amines | rsc.org |
Applications of 1 Dimethylamino Hex 5 Yn 3 Ol in Advanced Organic Synthesis
Utilization as a Versatile Chiral Building Block for Complex Molecule Synthesis
The potential of 1-(Dimethylamino)hex-5-yn-3-ol as a chiral building block is conceptually promising. Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental in pharmaceuticals and materials science, where one enantiomer often exhibits desired activity while the other may be inactive or even detrimental. The stereocenter in this compound could, in principle, be used to introduce chirality into larger, more complex molecules.
Precursors to Densely Functionalized Molecular Architectures
In theory, the three functional groups of this compound—the alkyne, hydroxyl, and dimethylamino groups—could serve as handles for a variety of chemical modifications. This trifunctional nature could allow for the sequential or orthogonal introduction of other functionalities, leading to the creation of densely functionalized molecular architectures. Such structures are often key intermediates in the synthesis of natural products and other biologically active compounds. However, no specific examples of its use in this capacity have been documented in the available scientific literature.
Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The presence of both a nitrogen atom and a reactive alkyne in this compound suggests its potential as a precursor for the synthesis of such scaffolds. Intramolecular cyclization reactions, possibly triggered by the interaction of the amine or alcohol with the alkyne, could theoretically lead to the formation of various heterocyclic ring systems. Nevertheless, a review of current research reveals no specific studies demonstrating its application in the construction of these important molecular frameworks.
Role in the Development of Novel Synthetic Methodologies and Chemical Reactions
A new chemical entity can often spur the development of novel synthetic methods. The unique combination of functional groups in this compound might be expected to exhibit interesting reactivity under various catalytic conditions, potentially leading to the discovery of new chemical transformations. For instance, its structure could be suitable for studying metal-catalyzed reactions involving alkynes or for investigating new types of multicomponent reactions. Unfortunately, there is a lack of published work exploring its role in the development of such innovative synthetic strategies.
Potential Contributions to Materials Science and Related Disciplines
The incorporation of specific functional groups can impart unique properties to materials. The alkyne moiety in this compound could, for example, be utilized in polymerization reactions, such as click chemistry, to create novel polymers. The presence of the amino and hydroxyl groups could also influence the material's properties, such as solubility, adhesion, or its ability to coordinate with metal ions. However, without experimental data, its potential contributions to materials science remain a matter of conjecture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
